molecular formula C27H29N3O5 B12455252 N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide

N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide

Cat. No.: B12455252
M. Wt: 475.5 g/mol
InChI Key: CQICJPZJKULAEP-UHFFFAOYSA-N
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Description

N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide is a complex organic compound characterized by its unique structure, which includes benzyl, dimethoxy, and phenylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzylamine derivative and a dimethoxyphenylcarbonyl compound under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzyl or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2,5-dimethoxyphenylacetamide
  • N-benzyl-4-methoxyphenylacetamide
  • N-benzyl-2,4-dimethoxyphenylacetamide

Uniqueness

N-benzyl-N’-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

N'-(4-benzamido-2,5-dimethoxyphenyl)-N-benzylpentanediamide

InChI

InChI=1S/C27H29N3O5/c1-34-23-17-22(30-27(33)20-12-7-4-8-13-20)24(35-2)16-21(23)29-26(32)15-9-14-25(31)28-18-19-10-5-3-6-11-19/h3-8,10-13,16-17H,9,14-15,18H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)

InChI Key

CQICJPZJKULAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCC(=O)NCC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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